GnRH Receptor Binding Affinity Comparison
Triptorelin binds the human GnRH receptor with a pKi of 9.6 (Ki = 0.3 nM) by radioligand binding assay using [¹²⁵I]GnRH displacement in CHO cells expressing the human receptor [1]. In the same assay system, goserelin exhibits significantly weaker affinity with a pKi of 8.8 (Ki = 1.6 nM), representing a 5.3‑fold lower binding potency [1]. Leuprorelin shows comparable affinity to triptorelin with pKi of 9.5 (Ki = 0.3 nM), while native GnRH displays markedly lower affinity at pKi = 7.9 (Ki = 13 nM), making triptorelin approximately 43‑fold more potent than the endogenous ligand at the receptor level [1]. These data are corroborated by the IUPHAR/BPS Guide to Pharmacology, which classifies triptorelin within the 9.3–9.5 pKi range alongside buserelin, goserelin, histrelin, and nafarelin, while leuprolide is reported at a lower pKi range of 8.5–9.1 [2].
| Evidence Dimension | GnRH receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 9.6 ± 0.09 (Ki = 0.3 nM) |
| Comparator Or Baseline | Goserelin: pKi = 8.8 ± 0.06 (Ki = 1.6 nM); Leuprorelin: pKi = 9.5 ± 0.09 (Ki = 0.3 nM); Native GnRH: pKi = 7.9 ± 0.05 (Ki = 13 nM) |
| Quantified Difference | Triptorelin exhibits 5.3‑fold higher affinity than goserelin (ΔpKi = 0.8); 43‑fold higher affinity than native GnRH (ΔpKi = 1.7); comparable to leuprorelin |
| Conditions | Radioligand displacement of [¹²⁵I]GnRH from human GnRHR expressed in CHO cells; values are means ± SEM of ≥3 independent experiments performed in duplicate |
Why This Matters
For researchers developing receptor binding assays or evaluating receptor occupancy, triptorelin’s sub‑nanomolar Ki provides a high‑affinity reference ligand with quantifiable differentiation from goserelin, enabling precise calibration of competitive binding experiments where weaker‑binding analogs would reduce assay sensitivity.
- [1] Nederpelt I, Georgi V, Schiele F, et al. Characterization of 12 GnRH peptide agonists: a kinetic perspective. Br J Pharmacol. 2016;173(10):1692-1703. Table 4. doi:10.1111/bph.13442 View Source
- [2] Pawson AJ, Sharman JL, Benson HE, et al. The IUPHAR/BPS Guide to PHARMACOLOGY in 2014: new ligands, new targets, and new web resources. Nucleic Acids Res. 2014;42(Database issue):D1098-D1106. GnRH receptor table. doi:10.1093/nar/gkt1143 View Source
